molecular formula C16H21ClN2O4S B5494500 N-allyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

N-allyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B5494500
M. Wt: 372.9 g/mol
InChI Key: ZFOHEWQNPAOPHI-UHFFFAOYSA-N
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Description

"N-allyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide" is a compound of interest in the field of pharmaceutical sciences, particularly noted for its chemical structure that incorporates elements such as a piperidine ring, a sulfonyl group, and chloro-methoxy phenyl groups. These structural components suggest a potential for diverse biological activities, although specifics on its applications are limited by the exclusion criteria of drug use and dosage information.

Synthesis Analysis

The synthesis of related compounds typically involves coupling reactions between sulfonyl chlorides and piperidine or its derivatives under controlled conditions, followed by further modifications. For example, Khalid et al. (2013) described the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine, a process that may share similarities with the synthesis of the target compound by incorporating sulfonyl chloride with piperidine in aqueous media (Khalid et al., 2013).

Molecular Structure Analysis

The molecular structure and conformation of sulfonamide derivatives, including those with a piperidine backbone, are crucial for their biological activity. X-ray crystallography and molecular modeling studies, such as those conducted by Banerjee et al. (2002), provide insights into the spatial arrangement of atoms and the conformation of molecules, which are essential for understanding the interaction of these compounds with biological targets (Banerjee et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of sulfonamide derivatives, including potential reactions at the sulfonyl group or the piperidine nitrogen, can be influenced by the presence of substituents. Golub and Becker (2015) investigated the anodic methoxylation of piperidine derivatives, highlighting the impact of N-acyl and N-sulfonyl groups on their electrochemical behavior, which might be relevant for understanding the reactivity of the target compound (Golub & Becker, 2015).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4S/c1-3-8-18-16(20)12-6-9-19(10-7-12)24(21,22)15-11-13(17)4-5-14(15)23-2/h3-5,11-12H,1,6-10H2,2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOHEWQNPAOPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxybenzenesulfonyl)-N-(prop-2-EN-1-YL)piperidine-4-carboxamide

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